Enhanced Degradation Potency vs. dBRD9
BRD9 Degrader-4 demonstrates a DC50 of ≤ 25 nM for BRD9 degradation, which is approximately 2.8-fold more potent than the first-generation PROTAC dBRD9, which exhibited a pDC50 of 7.0 (equivalent to a DC50 of ~100 nM) [1]. This comparison, based on cross-study data, supports the notion that the molecular glue mechanism of BRD9 Degrader-4 achieves degradation at a lower concentration benchmark.
| Evidence Dimension | Degradation potency (DC50) |
|---|---|
| Target Compound Data | DC50 ≤ 25 nM |
| Comparator Or Baseline | dBRD9 (compound 73), DC50 ≈ 100 nM (pDC50 = 7.0) |
| Quantified Difference | Approximately 4-fold difference (≤25 nM vs ~100 nM) |
| Conditions | Cell-based degradation assays; target compound data from patent WO2023242597A1; dBRD9 data from Angew. Chem. Int. Ed. 2017. |
Why This Matters
Higher degradation potency at lower concentrations can translate to a wider therapeutic window and reduced compound usage in cell-based assays, a key consideration for research procurement budgets and experimental reproducibility.
- [1] Remillard, D.; et al. Degradation of the BAF Complex Factor BRD9 by Heterobifunctional Ligands. Angew. Chem. Int. Ed. 2017, 56 (21), 5738-5743. DOI: 10.1002/anie.201611281. View Source
